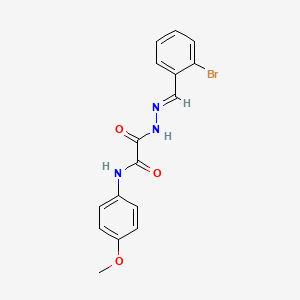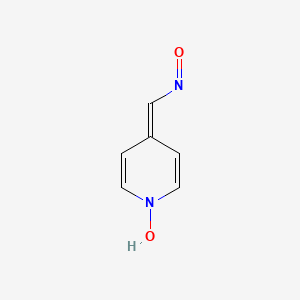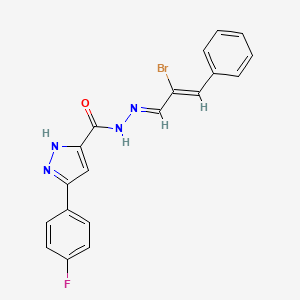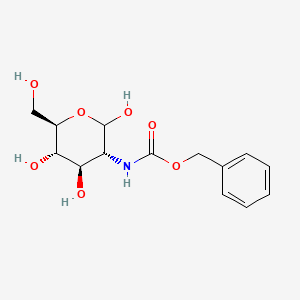
2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a bromobenzylidene group, a hydrazino linkage, and a methoxyphenyl group, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
2-Bromobenzaldehyde+Hydrazine Hydrate→2-(2-Bromobenzylidene)hydrazine
-
Acylation Reaction: : The hydrazone intermediate is then reacted with 4-methoxyphenylglyoxal in the presence of a base such as sodium acetate to form the final product, this compound.
2-(2-Bromobenzylidene)hydrazine+4-Methoxyphenylglyoxal→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding azides or nitroso derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it into alcohols or amines under appropriate conditions.
-
Substitution: : The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium azide, thiourea, and primary amines are typical reagents for substitution reactions.
Major Products
Oxidation: Azides, nitroso compounds.
Reduction: Alcohols, amines.
Substitution: Various substituted benzylidene derivatives.
科学研究应用
Chemistry
In organic synthesis, 2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological studies, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.
作用机制
The mechanism by which 2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s hydrazino and carbonyl groups are key to its binding affinity and reactivity, enabling it to modulate biological pathways and chemical reactions.
相似化合物的比较
Similar Compounds
- 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-(2-(2-Fluorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-(2-(2-Iodobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
Compared to its analogs, 2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science.
属性
CAS 编号 |
767310-15-6 |
|---|---|
分子式 |
C16H14BrN3O3 |
分子量 |
376.20 g/mol |
IUPAC 名称 |
N'-[(E)-(2-bromophenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H14BrN3O3/c1-23-13-8-6-12(7-9-13)19-15(21)16(22)20-18-10-11-4-2-3-5-14(11)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI 键 |
WVURLCODLZQRAB-VCHYOVAHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2Br |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)


![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
![6,12-Diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B12003327.png)
![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12003337.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)

![Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003372.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003380.png)


